molecular formula C16H12ClFN4O2 B4377177 N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377177
M. Wt: 346.74 g/mol
InChI Key: CSVYMKCVLOQAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom, a pyrazole ring, and a fluorophenoxy group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
  • N-(2-chloro-3-pyridinyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
  • N-(2-chloro-3-pyridinyl)-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the pyrazole and pyridine rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2/c17-15-13(2-1-8-19-15)20-16(23)14-7-9-22(21-14)10-24-12-5-3-11(18)4-6-12/h1-9H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVYMKCVLOQAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
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N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
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N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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